P2X3 Receptor Antagonism: 80 nM EC50 Potency in a Functional Electrophysiology Assay
1-[4-(3-Iodopropoxy)phenyl]-1H-pyrrole demonstrates potent antagonist activity against recombinant rat P2X purinoceptor 3 (P2X3), with an EC50 of 80 nM. In contrast, the widely used reference compound A-317491, a non-nucleotide P2X3/P2X2/3 antagonist, has reported Ki values of 22 nM for hP2X3 and rP2X3 [1]. This places the target compound in a comparable, sub-100 nM potency range for this therapeutically relevant target, making it a valuable tool for probing P2X3 function in inflammation and pain pathways [2].
| Evidence Dimension | In Vitro Functional Antagonism (EC50) |
|---|---|
| Target Compound Data | 80 nM |
| Comparator Or Baseline | A-317491 (Ki: 22 nM for hP2X3/rP2X3) |
| Quantified Difference | Target compound's potency is ~3.6-fold lower than the comparator. |
| Conditions | Recombinant rat P2X3 receptor expressed in Xenopus oocytes; compound evaluated at 10 µM [2]. |
Why This Matters
The sub-100 nM potency against P2X3 provides a quantifiable justification for selecting this compound over inactive or less potent analogs in neurological and inflammatory disease models.
- [1] MedChemExpress (MCE). A-317491. CAS No. 475205-49-3. Accessed April 19, 2026. View Source
- [2] BindingDB. BDBM50118219. Accessed April 19, 2026. View Source
